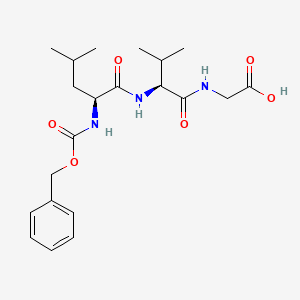
Cbz-Leu-Val-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Leu-Val-Gly-OH, also known as benzyloxycarbonyl-leucyl-valyl-glycine, is a tripeptide compound. It is composed of three amino acids: leucine, valine, and glycine, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Leu-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, glycine, to a solid resin. The subsequent amino acids, valine and leucine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is used to protect the N-terminus of the peptide during synthesis. After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s high purity and quality .
化学反応の分析
Types of Reactions
Cbz-Leu-Val-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Hydrolysis: Leucine, valine, and glycine.
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Reduced derivatives of the benzyloxycarbonyl group.
科学的研究の応用
Cbz-Leu-Val-Gly-OH has numerous applications in scientific research:
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
作用機序
The mechanism of action of Cbz-Leu-Val-Gly-OH is primarily related to its role as a peptide. It can interact with enzymes and receptors, mimicking natural peptides. The benzyloxycarbonyl group provides stability and protection during synthesis, allowing the compound to be used in various biochemical assays and studies .
類似化合物との比較
Similar Compounds
Cbz-Leu-Gly-Gly-OH: Another tripeptide with similar properties and applications.
Cbz-Gly-Leu-Trp-OBzl: A tripeptide with different amino acid composition, used in receptor binding studies.
BOC-Val-Tyr(Bzl)-OH: A dipeptide with a different protecting group, used in peptide synthesis.
Uniqueness
Cbz-Leu-Val-Gly-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and versatility, making it a valuable tool in peptide synthesis and research .
特性
分子式 |
C21H31N3O6 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-[[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O6/c1-13(2)10-16(23-21(29)30-12-15-8-6-5-7-9-15)19(27)24-18(14(3)4)20(28)22-11-17(25)26/h5-9,13-14,16,18H,10-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,27)(H,25,26)/t16-,18-/m0/s1 |
InChIキー |
QBXCZKFFVHGYFN-WMZOPIPTSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)

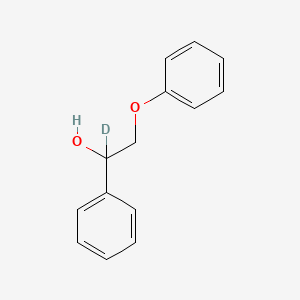
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
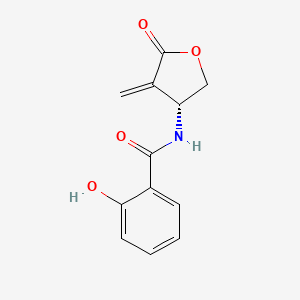
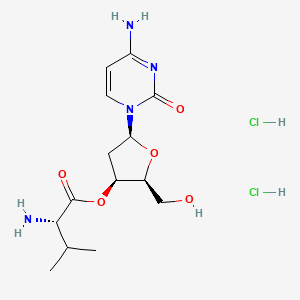
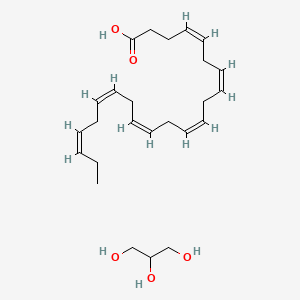
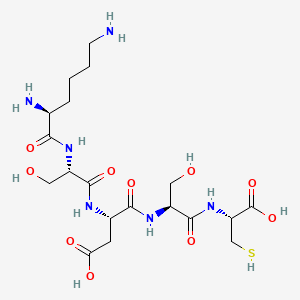
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
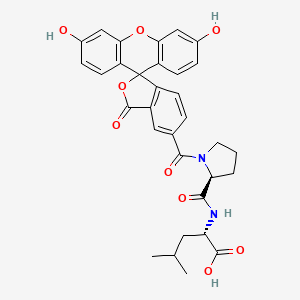

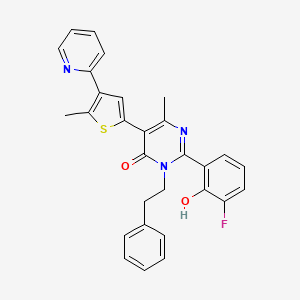
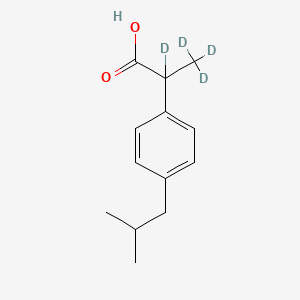
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
